molecular formula C54H88N6O4 B14244137 N~2~,N~2'~-(4,6-Dinitro-1,3-phenylene)bis(N~1~-octadecylbenzene-1,2-diamine) CAS No. 405167-22-8

N~2~,N~2'~-(4,6-Dinitro-1,3-phenylene)bis(N~1~-octadecylbenzene-1,2-diamine)

Cat. No.: B14244137
CAS No.: 405167-22-8
M. Wt: 885.3 g/mol
InChI Key: SKYVLELBKMCLIL-UHFFFAOYSA-N
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Description

N~2~,N~2’~-(4,6-Dinitro-1,3-phenylene)bis(N~1~-octadecylbenzene-1,2-diamine) is a complex organic compound characterized by the presence of nitro groups and long alkyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~2’~-(4,6-Dinitro-1,3-phenylene)bis(N~1~-octadecylbenzene-1,2-diamine) typically involves a multi-step processThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~2’~-(4,6-Dinitro-1,3-phenylene)bis(N~1~-octadecylbenzene-1,2-diamine) can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents or nitrating mixtures under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N~2~,N~2’~-(4,6-Dinitro-1,3-phenylene)bis(N~1~-octadecylbenzene-1,2-diamine) has several applications in scientific research:

Mechanism of Action

The mechanism by which N2,N~2’~-(4,6-Dinitro-1,3-phenylene)bis(N~1~-octadecylbenzene-1,2-diamine) exerts its effects involves interactions at the molecular level. The nitro groups can participate in redox reactions, while the long alkyl chains provide hydrophobic interactions. These properties enable the compound to interact with various molecular targets and pathways, influencing its behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

    N~2~,N~2’~-(4,6-Dinitro-1,3-phenylene)dinitramide: Similar in structure but lacks the long alkyl chains.

    TATB (1,3,5-Triamino-2,4,6-trinitrobenzene): Another energetic material with different functional groups.

    RDX (1,3,5-Trinitro-1,3,5-triazinane): A well-known high-energy material with a different core structure.

Uniqueness

N~2~,N~2’~-(4,6-Dinitro-1,3-phenylene)bis(N~1~-octadecylbenzene-1,2-diamine) is unique due to its combination of nitro groups and long alkyl chains, which provide a balance of energetic properties and hydrophobic interactions. This makes it suitable for applications where both high energy and stability are required .

Properties

CAS No.

405167-22-8

Molecular Formula

C54H88N6O4

Molecular Weight

885.3 g/mol

IUPAC Name

4,6-dinitro-1-N,3-N-bis[2-(octadecylamino)phenyl]benzene-1,3-diamine

InChI

InChI=1S/C54H88N6O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-43-55-47-39-33-35-41-49(47)57-51-45-52(54(60(63)64)46-53(51)59(61)62)58-50-42-36-34-40-48(50)56-44-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-36,39-42,45-46,55-58H,3-32,37-38,43-44H2,1-2H3

InChI Key

SKYVLELBKMCLIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC1=CC=CC=C1NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])NC3=CC=CC=C3NCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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